REACTION_SMILES
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[C:1]1(=[O:15])[CH2:2][CH2:3][CH2:4][c:5]2[c:6]3[cH:7][cH:8][cH:9][cH:10][c:11]3[cH:12][cH:13][c:14]21.[ClH:16].[NH2:17][OH:18].[cH:19]1[cH:20][cH:21][n:22][cH:23][cH:24]1>>[C:1]1(=[N:17][OH:18])[CH2:2][CH2:3][CH2:4][c:5]2[c:6]3[cH:7][cH:8][cH:9][cH:10][c:11]3[cH:12][cH:13][c:14]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCc2c1ccc1ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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ON=C1CCCc2c1ccc1ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |